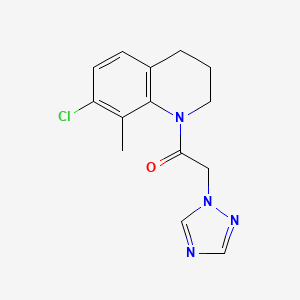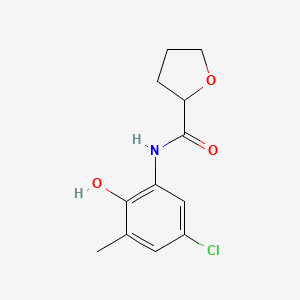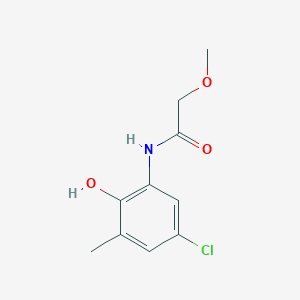
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It was first synthesized in the late 1980s and has since been widely used in scientific research to better understand the role of glutamate receptors in neurological processes.
作用機序
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone acts as a competitive antagonist of the AMPA receptor, specifically binding to the receptor's pore-forming subunit and preventing the influx of calcium ions into the cell. This inhibition of calcium influx can have a variety of downstream effects on cellular signaling pathways, ultimately leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In addition to its effects on AMPA receptor function, (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has also been shown to modulate other ion channels and neurotransmitter systems, such as NMDA receptors and GABAergic transmission. These effects can have a variety of downstream consequences on neuronal signaling and plasticity.
実験室実験の利点と制限
One advantage of (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of this receptor subtype in experimental settings. However, its use is limited by its relatively short half-life and potential off-target effects on other neurotransmitter systems.
将来の方向性
There are a number of potential future directions for research involving (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone. One area of interest is the role of AMPA receptors in various disease states, such as epilepsy, stroke, and neurodegenerative disorders. Additionally, further investigation into the downstream signaling pathways affected by (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone could provide insights into the broader role of glutamate signaling in neuronal function and dysfunction. Finally, the development of more selective and longer-lasting AMPA receptor antagonists could provide even more precise tools for investigating the role of these receptors in neurological processes.
合成法
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is typically synthesized through a multi-step process involving the condensation of various starting materials. One common synthesis method involves the reaction of 7-chloro-8-methylquinoline with 4-chlorobutanone in the presence of a base, followed by further reactions to introduce the dioxane moiety.
科学的研究の応用
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has been extensively used in scientific research to investigate the role of AMPA receptors in various neurological processes, including learning and memory, synaptic plasticity, and excitotoxicity. It has also been used to study the effects of AMPA receptor dysfunction in various disease states, such as epilepsy, stroke, and neurodegenerative disorders.
特性
IUPAC Name |
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-10-12(16)5-4-11-3-2-6-17(14(10)11)15(18)13-9-19-7-8-20-13/h4-5,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWWYNZTWRPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(CCC2)C(=O)C3COCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)


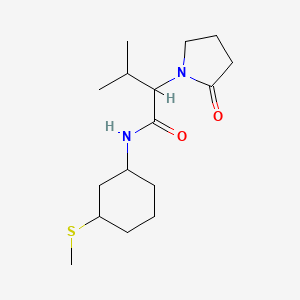
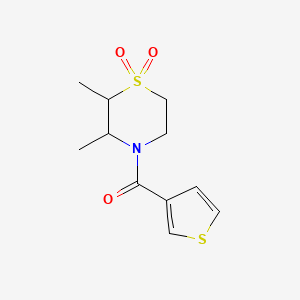
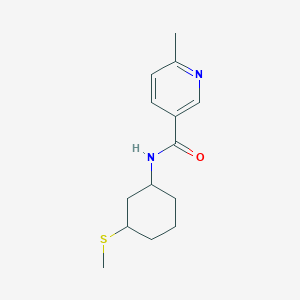
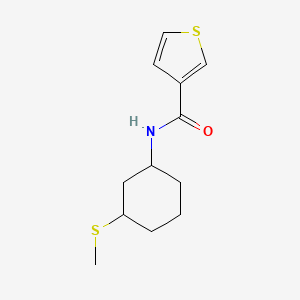
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
